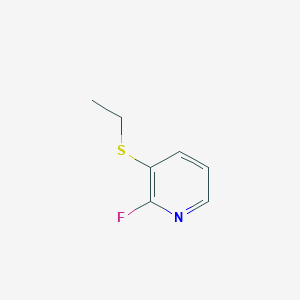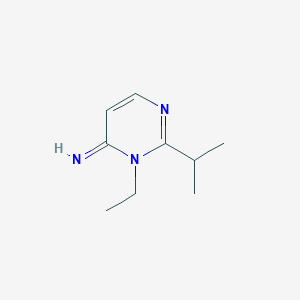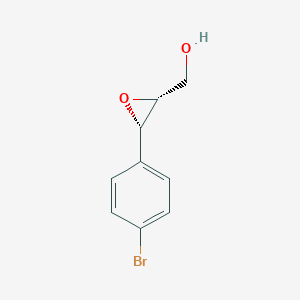
1-Ribofuranosylpyrazole-3,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ribofuranosylpyrazole-3,4-dicarboxamide, also known as RPD, is a synthetic compound that has been extensively studied for its potential use in scientific research. RPD is a derivative of ribose, a sugar molecule that is found in RNA and plays a crucial role in biological processes. RPD has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.
作用機序
The mechanism of action of 1-Ribofuranosylpyrazole-3,4-dicarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in RNA degradation. This compound has been shown to bind to specific enzymes, preventing them from breaking down RNA molecules. This leads to an accumulation of RNA in cells, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role in inhibiting RNA degradation, this compound has been shown to affect the activity of various enzymes and proteins involved in cellular processes. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a promising tool for investigating the role of inflammation and oxidative stress in various diseases.
実験室実験の利点と制限
One of the main advantages of 1-Ribofuranosylpyrazole-3,4-dicarboxamide is its ability to inhibit RNA degradation, which can be useful for studying the role of RNA in various cellular processes. This compound is also relatively easy to synthesize in large quantities, making it a cost-effective tool for scientific research. However, this compound also has some limitations. For example, its mechanism of action is not fully understood, and it may have off-target effects on other cellular processes.
将来の方向性
There are many potential future directions for research involving 1-Ribofuranosylpyrazole-3,4-dicarboxamide. One promising area of research is the development of new this compound derivatives with improved properties, such as increased potency or specificity for certain enzymes. Another area of research is the use of this compound in the study of various diseases, such as cancer and neurodegenerative disorders. This compound may also have potential applications in the development of new therapeutics for these diseases, although further research is needed to fully explore these possibilities.
合成法
1-Ribofuranosylpyrazole-3,4-dicarboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create this compound from precursor molecules. Enzymatic synthesis involves the use of enzymes to catalyze the formation of this compound from precursor molecules. Both methods have been used successfully to produce this compound in large quantities for use in scientific research.
科学的研究の応用
1-Ribofuranosylpyrazole-3,4-dicarboxamide has been used extensively in scientific research to investigate a wide range of cellular processes. One of the most promising applications of this compound is in the study of RNA metabolism. This compound has been shown to inhibit the activity of enzymes involved in RNA degradation, leading to an accumulation of RNA in cells. This can be useful for studying the role of RNA in various biological processes, including gene expression and protein synthesis.
特性
CAS番号 |
123027-69-0 |
|---|---|
分子式 |
C10H14N4O6 |
分子量 |
286.24 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C10H14N4O6/c11-8(18)3-1-14(13-5(3)9(12)19)10-7(17)6(16)4(2-15)20-10/h1,4,6-7,10,15-17H,2H2,(H2,11,18)(H2,12,19)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
AJZDKCDLDNDFBE-KQYNXXCUSA-N |
異性体SMILES |
C1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)C(=O)N |
SMILES |
C1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)C(=O)N |
正規SMILES |
C1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)C(=O)N |
その他のCAS番号 |
123027-69-0 |
同義語 |
1-beta-D-ribofuranosylpyrazole-3,4-dicarboxamide 1-BRPD 1-ribofuranosylpyrazole-3,4-dicarboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)




![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)

